ネアミン
概要
説明
ネアミンは、化学式C₁₂H₂₆N₄O₆ を持つ小型分子です。これはアミノグリコシド系抗生物質であるネオマイシンの誘導体です。 ネアミンは抗菌特性で知られており、特に化学、生物学、医学の分野におけるさまざまな科学研究用途で使用されています .
科学的研究の応用
Neamine has a wide range of scientific research applications:
作用機序
ネアミンは、細菌のリボソームRNA、特に16S rRNAのA部位に結合することにより、その効果を発揮します . この結合は、mRNAとtRNA間の認識を干渉し、誤ったコーディングまたは細菌タンパク質合成の阻害につながります . ネアミンはまた、リポテイコ酸などの細菌の表面成分と相互作用し、膜の脱分極を強化し、膜の透過性を誘導します .
類似化合物の比較
ネアミンは、ネオマイシン、カナマイシン、ゲンタマイシンなどの化合物を含むアミノグリコシド系抗生物質のクラスに属します . これらの化合物と比較して、ネアミンは構造と特定の結合特性が独特です。類似の化合物には以下が含まれます。
ネオマイシン: ネアミンをその成分の1つとして含み、より幅広い抗菌スペクトルを持っています.
カナマイシン: 構造的にネアミンに似ていますが、置換が異なり、抗菌活性が異なります.
ゲンタマイシン: 異なるコア構造とより幅広い臨床用途を持つ別のアミノグリコシド.
生化学分析
Biochemical Properties
Neamine interacts with several enzymes and proteins. One such enzyme is Neamine transaminase, which catalyzes the reaction between neamine and 2-oxoglutarate to form 6’-dehydroparomamine and L-glutamate . This interaction plays a significant role in the biosynthesis of aminoglycosides .
Cellular Effects
Neamine has been found to block the nuclear translocation of angiogenin in endothelial cells, thereby inhibiting angiogenin-induced cell proliferation . This effect of Neamine has been observed in various types of cells, including human tumor cells .
Molecular Mechanism
The molecular mechanism of Neamine involves blocking the nuclear translocation of angiogenin, which inhibits angiogenin-induced cell proliferation . This mechanism is crucial for its antitumor activity, as it inhibits both angiogenesis and cancer cell proliferation .
Dosage Effects in Animal Models
In animal models, Neamine has shown antitumor effects. It inhibited the establishment of human tumor xenografts in athymic mice in both ectopic and orthotopic tumor models
Metabolic Pathways
Neamine is involved in the biosynthesis of aminoglycosides, a process catalyzed by the enzyme Neamine transaminase . This enzyme interaction is a key part of the metabolic pathway of Neamine .
Subcellular Localization
Neamine’s subcellular localization is related to its ability to block the nuclear translocation of angiogenin in endothelial cells . This suggests that Neamine can localize to the nucleus of these cells .
準備方法
化学反応の分析
ネアミンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: ネアミンは特定の条件下で酸化される可能性がありますが、試薬や条件に関する詳細情報は限られています。
これらの反応で使用される一般的な試薬には、アシル化のための酸ハロゲン化物とアルキル化のためのアルキルハロゲン化物が含まれます . これらの反応から生成される主要な生成物には、改変された抗菌特性を持つさまざまなネアミン誘導体が含まれます .
科学研究用途
ネアミンは、幅広い科学研究用途を持っています。
類似化合物との比較
Neamine is part of the aminoglycoside class of antibiotics, which includes compounds such as neomycin, kanamycin, and gentamicin . Compared to these compounds, neamine is unique in its structure and specific binding properties. Similar compounds include:
Neomycin: Contains neamine as one of its components and has a broader antibacterial spectrum.
Kanamycin: Structurally similar to neamine but with different substitutions, leading to varied antibacterial activity.
Gentamicin: Another aminoglycoside with a different core structure and broader clinical use.
Neamine’s uniqueness lies in its specific binding to the bacterial ribosomal RNA and its potential for chemical modification to enhance its antibacterial properties .
生物活性
Neamine, a degradation product of neomycin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to explore the biological activity of neamine, focusing on its mechanisms of action, effects on tumor growth, and comparative analysis with other compounds.
Overview of Neamine
Neamine is classified as a nontoxic aminoglycoside antibiotic derived from neomycin. Unlike neomycin, which exhibits nephro- and ototoxicity, neamine has shown a favorable safety profile, making it a candidate for further research in oncology.
Neamine's primary mechanism involves inhibiting the nuclear translocation of angiogenin, a protein that promotes angiogenesis and cancer cell proliferation. By preventing angiogenin from entering the nucleus, neamine disrupts its role in stimulating rRNA transcription and subsequent cell growth.
Key Findings on Mechanisms
- Inhibition of Angiogenin : Neamine effectively blocks the nuclear translocation of angiogenin in endothelial cells and various cancer cell lines, including PC-3 prostate cancer cells .
- Effects on rRNA Transcription : Studies have shown that neamine reduces the levels of 47S rRNA in prostate epithelial cells, indicating a decrease in transcriptional activity linked to angiogenin .
- Induction of Apoptosis : Neamine treatment has been associated with increased apoptosis in prostate epithelial cells, further contributing to its antitumor effects .
In Vivo Studies
Several in vivo studies have evaluated the antitumor efficacy of neamine using xenograft models. These studies provide insights into its potential as a therapeutic agent.
Case Study: Prostate Cancer
- Study Design : Athymic mice were implanted with PC-3 human prostate cancer cells and treated with neamine.
- Results : Neamine significantly inhibited tumor growth compared to controls. Tumor volumes were measured using the formula . The average tumor weight in the neamine group was 79.26 mg compared to 128 mg in saline controls .
Treatment Group | Average Tumor Weight (mg) | Body Weight Change (%) |
---|---|---|
Saline | 128 ± 8.86 | - |
Neamine | 79.26 ± 9.59 | No significant change |
DDP (Cisplatin) | 69.38 ± 5.51 | Significant loss |
Comparative Efficacy
Neamine's efficacy has been compared with that of cisplatin (DDP), a commonly used chemotherapeutic agent. While both agents reduced tumor size effectively, neamine exhibited lower toxicity.
Comparative Findings
- Toxicity Profile : Mice treated with DDP experienced significant weight loss, whereas those treated with neamine showed no marked differences in body weight compared to controls .
- Angiogenesis Markers : Neamine significantly reduced CD31 expression (a marker for angiogenesis) compared to DDP, indicating its superior ability to inhibit tumor angiogenesis .
特性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJXFKPQNSDJLI-HKEUSBCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023358 | |
Record name | Neomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-65-7 | |
Record name | Neamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Neomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neamine primarily targets angiogenin (ANG), a protein involved in angiogenesis (the formation of new blood vessels) and tumor growth. [, ]
A: Neamine inhibits the nuclear translocation of angiogenin, preventing it from entering the cell nucleus and exerting its biological effects. [, ]
A: By blocking angiogenin's nuclear translocation, neamine inhibits angiogenesis, reduces tumor growth, and suppresses rRNA transcription in both cancer cells and endothelial cells. [, ]
A: Yes, neamine has been shown to bind to bacterial ribosomal RNA (rRNA), specifically at the decoding site, which differs from the eukaryotic sequence. This binding disrupts protein synthesis in bacteria. [, ]
A: While neamine inhibits angiogenin by preventing its nuclear translocation, its interaction with bacterial rRNA directly interferes with protein synthesis. These are distinct mechanisms of action. [, ]
ANone: Neamine has the molecular formula C12H26N4O8 and a molecular weight of 362.36 g/mol.
A: While the provided papers don't delve into detailed spectroscopic analysis of neamine itself, several discuss NMR characterization of synthesized neamine derivatives, highlighting the utility of NMR in characterizing this class of compounds. [, , ]
A: One study showed that neamine remained stable at 40°C under high humidity conditions. []
A: Neamine was found to be unstable at 60°C under strong light exposure. []
A: Yes, molecular dynamics (MD) simulations and MM/GBSA calculations were used to study the binding free energies of neamine derivatives to HIV-1 TAR RNA and correlate them with experimental inhibitory activities (pIC50). []
A: The simulations showed a correlation between longer MD simulation times and a stronger correlation between calculated binding free energies and experimental pIC50 values, suggesting the predictive potential of such approaches. []
A: Research indicates that the position of substituents on the neamine core significantly influences its antibacterial activity. For instance, modifications at the 5-position of carbamate substituents showed a greater impact than other positions. []
A: Comparing the activity of amphiphilic neamine and paromamine derivatives revealed the importance of the 6'-amine group on the neamine core for antibacterial activity. []
A: Studies on amphiphilic neamine derivatives revealed that longer, linear alkyl chains, like nonyl groups, optimized binding to lipopolysaccharides (LPS) and increased outer membrane permeabilization in bacteria. []
A: Yes, the arrangement of alkyl chains significantly impacts neamine's activity. Branched alkyl chains, like dimethyloctyl, exhibited different membrane interactions compared to their linear counterparts. []
A: While specific formulation strategies for neamine are not explicitly discussed in the provided papers, research highlights the use of neamine as a building block for synthesizing various lipophilic aminoglycosides with modified characteristics such as size, topology, lipophilicity, and charge. []
ANone: The provided papers primarily focus on the scientific aspects of neamine and its derivatives. Information regarding SHE regulations is not discussed.
A: While the papers don't delve into the specific ADME profile of neamine, one study mentioned that intramuscular administration of neamine in humans resulted in significantly higher serum concentrations compared to oral administration, suggesting potential differences in absorption and distribution pathways. []
ANone: Various in vitro models have been employed, including:
- Cell proliferation assays (MTT assay): To assess neamine's ability to inhibit the growth of various cancer cell lines, including HSC-2 (oral cancer) [], H7402 (hepatoma) [], A375 (melanoma) [], and PC-3 (prostate cancer) [].
- Soft agar assays: To evaluate neamine's effects on colony formation, reflecting its impact on anchorage-independent growth, a hallmark of cancer cells [, ].
- Transwell assays: To assess neamine's effects on the migratory and invasive potential of cancer cells, crucial steps in tumor metastasis [, ].
ANone: Neamine's efficacy has been evaluated in various in vivo models, including:
- Xenograft models: Human tumor cells implanted in athymic mice are used to study neamine's effect on tumor growth and angiogenesis [].
- Orthotopic and ectopic tumor models: Implanting tumor cells in their natural tissue environment (orthotopic) or in different locations (ectopic) helps assess neamine's efficacy in diverse tumor microenvironments [].
- Genetically engineered mouse models: Murine prostate-restricted AKT transgenic mice, which develop prostate intraepithelial neoplasia (PIN) due to AKT overexpression, were used to study neamine's ability to prevent and reverse PIN development [].
A: Resistance to aminoglycosides primarily arises from enzymatic modification of the antibiotic, which reduces its binding affinity to the ribosome. Common modifications include phosphorylation, adenylation, and acetylation. []
A: Cross-resistance among aminoglycosides is a significant concern. Bacteria resistant to one aminoglycoside often exhibit resistance to others due to shared resistance mechanisms, particularly enzymatic modification. []
A: Neamine is considered less toxic compared to its parent compound, neomycin. Studies have shown that neamine exhibits lower nephrotoxicity and ototoxicity, common side effects associated with aminoglycoside use. [, ]
A: While specific drug delivery strategies for neamine are not extensively discussed in the provided research, conjugating neamine to a PNA targeting HIV-1 TAR RNA facilitated cellular uptake and enhanced its inhibitory activity, demonstrating the potential of such approaches. []
ANone: The provided papers primarily focus on neamine's mechanism of action and therapeutic potential. Information regarding specific biomarkers for efficacy or adverse effects is limited.
ANone: Several analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify neamine and its related substances, particularly in pharmaceutical preparations. [, ]
- Thin-Layer Chromatography (TLC): Employed for separating and semi-quantitatively assaying neamine and its impurities, providing a rapid and cost-effective method for analysis. []
- Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS aids in identifying and characterizing neamine and its complexes with metal ions like copper(II) and zinc(II). []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation and studying the interactions of neamine derivatives with various molecules, including LPS. [, ]
ANone: The provided papers do not discuss the environmental impact or degradation of neamine.
ANone: The provided papers do not offer specific details on the dissolution and solubility profiles of neamine.
ANone: The provided papers primarily focus on the applications of analytical techniques rather than their detailed validation.
ANone: The provided papers do not specifically address quality control and assurance for neamine.
ANone: The provided papers do not discuss the immunogenicity of neamine.
ANone: The papers do not provide information about neamine's interactions with drug transporters.
ANone: The provided papers do not discuss neamine's effects on drug-metabolizing enzymes.
A: While the provided papers do not explicitly address biodegradability, one study investigated the biocompatibility of lipidic neamine derivatives for gene delivery applications, suggesting their potential compatibility with biological systems. []
ANone: The papers primarily focus on neamine and its derivatives, and do not offer comparisons with alternative compounds.
ANone: The provided research does not cover aspects related to recycling or waste management of neamine.
ANone: The papers highlight the use of various research tools and resources, including:
- Chemical synthesis: Various synthetic routes and strategies are employed to produce novel neamine derivatives with tailored properties. [, , , , , , , ]
- Biological assays: Diverse in vitro and in vivo models are utilized to evaluate neamine's biological activity, including its antimicrobial, antitumor, and antiviral properties. [, , , , , , , , , ]
- Analytical techniques: A range of analytical methods, including HPLC, TLC, MS, and NMR spectroscopy, are employed to characterize, quantify, and study the interactions of neamine and its derivatives. [, , , , , ]
- Computational modeling: MD simulations and MM/GBSA calculations provide insights into the binding affinities and interactions of neamine derivatives with target molecules like HIV-1 TAR RNA. []
A: Neamine, initially referred to as "neomycin A," was first isolated as a component of the neomycin complex, a group of aminoglycoside antibiotics derived from Streptomyces fradiae. []
A: Early research recognized that neamine retained significant antibiotic activity, albeit lower than neomycin B, against various microorganisms. This finding sparked interest in exploring neamine as a potential therapeutic agent. []
ANone: Neamine's unique properties and diverse applications have spurred collaborative efforts across various scientific disciplines, including:
- Medicinal chemistry: Synthetic chemists play a crucial role in designing and synthesizing novel neamine derivatives with improved pharmacological profiles, such as enhanced activity, reduced toxicity, and targeted delivery. [, , , , , , , ]
- Microbiology and Infectious Diseases: Microbiologists and infectious disease specialists investigate neamine's antimicrobial activity, resistance mechanisms, and potential applications against drug-resistant bacteria. [, , , ]
- Oncology and Cancer Biology: Cancer researchers explore neamine's antitumor properties, particularly its ability to inhibit angiogenin and suppress tumor growth and angiogenesis. [, , , , , , ]
- Virology: Researchers in virology study neamine's potential as an antiviral agent, particularly against HIV, by targeting viral RNA structures like TAR RNA. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。